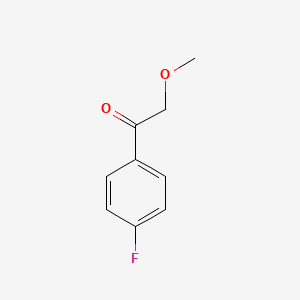

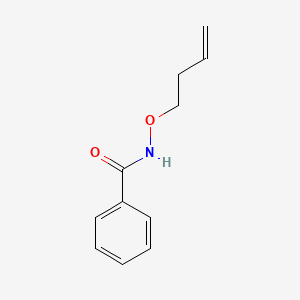

![molecular formula C6H4ClN3 B1316263 2-cloro-3H-imidazo[4,5-c]piridina CAS No. 760912-66-1](/img/structure/B1316263.png)

2-cloro-3H-imidazo[4,5-c]piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

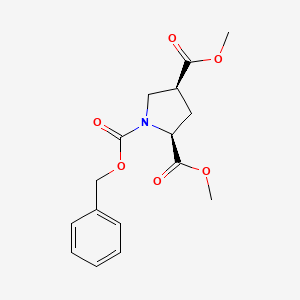

2-chloro-3H-imidazo[4,5-c]pyridine is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various methods using different catalysts . A highly efficient, clean, and simple procedure for the synthesis of imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in combination with environmentally benign H2O-IPA as a green solvent has been presented . The method involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .Molecular Structure Analysis

The molecular structure of 2-chloro-3H-imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The molecular formula is CHN with an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da .Chemical Reactions Analysis

Imidazopyridines have been known to undergo various chemical reactions. For instance, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine .Aplicaciones Científicas De Investigación

Modulación del Sistema Nervioso Central (SNC)

Los compuestos con la estructura de imidazo[4,5-c]piridina se han identificado como moduladores alostéricos positivos del receptor GABA A. Esto sugiere su posible uso en el tratamiento de trastornos del SNC como la ansiedad, el insomnio y la epilepsia .

Terapéutica del Cáncer

La similitud estructural de las imidazo[4,5-c]piridinas con las purinas les permite interferir con las vías celulares cruciales para el funcionamiento de las células cancerosas. Pueden servir como inhibidores de la bomba de protones, inhibidores de la aromatasa y AINE, ofreciendo un enfoque multifacético para el tratamiento del cáncer .

Salud Cardiovascular

Los derivados de 2-cloro-3H-imidazo[4,5-c]piridina se han estudiado como antagonistas del receptor de la angiotensina II. Estos compuestos podrían utilizarse para desarrollar tratamientos para la hipertensión y otras enfermedades cardiovasculares .

Aplicaciones Antiinflamatorias

Las propiedades antiinflamatorias de los derivados de imidazo[4,5-c]piridina los convierten en candidatos para el desarrollo de nuevos fármacos antiinflamatorios no esteroideos (AINE). Esto podría conducir a tratamientos con menos efectos secundarios que los medicamentos actuales .

Agentes Antimicrobianos y Antivirales

Los compuestos de imidazo[4,5-c]piridina presentan actividad antimicrobiana y antiviral. Esto abre posibilidades para crear nuevos antibióticos y fármacos antivirales, especialmente frente al aumento de la resistencia a los antibióticos .

Uso Agrícola

En agricultura, estos compuestos se han utilizado para tratar brotes de plantas de hoja ancha y controlar roedores. Su aplicación en este campo podría conducir a estrategias de control de plagas más efectivas y específicas .

Ciencia de los Materiales

Debido a sus propiedades luminiscentes, los derivados de imidazo[4,5-c]piridina se están explorando para su uso en dispositivos optoelectrónicos, sensores y como emisores para microscopía y obtención de imágenes confocales .

Desarrollo de Fármacos

El andamiaje de "prejuicio de fármacos" de las imidazo[4,5-c]piridinas las convierte en una estructura valiosa en la química medicinal. Son clave en la búsqueda de nuevas sustancias biológicamente activas debido a su amplio rango de aplicaciones .

Mecanismo De Acción

Target of Action

The primary targets of 2-chloro-3H-imidazo[4,5-c]pyridine are GABA A receptors . These receptors are known to play a crucial role in numerous disease conditions . The compound also targets IKK-ɛ and TBK1 , which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

2-chloro-3H-imidazo[4,5-c]pyridine interacts with its targets as a positive allosteric modulator . This means it enhances the effect of natural neurotransmitters, leading to increased receptor activity . The compound’s interaction with IKK-ɛ and TBK1 leads to the activation of NF-kappaB, a protein complex that controls transcription of DNA .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The collective results of biochemical and biophysical properties foreground its medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, which are compounds with similar physical or chemical properties, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The molecular and cellular effects of 2-chloro-3H-imidazo[4,5-c]pyridine’s action are largely dependent on its targets and mode of action. As a positive allosteric modulator of GABA A receptors, it can enhance inhibitory neurotransmission . Its interaction with IKK-ɛ and TBK1 can lead to the activation of NF-kappaB, potentially influencing immune response, inflammation, and cell survival .

Action Environment

The action, efficacy, and stability of 2-chloro-3H-imidazo[4,5-c]pyridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that interact with the same targets . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability .

Direcciones Futuras

The future directions in the research of imidazopyridines include the development of new synthetic methods, exploration of their biological activities, and their potential therapeutic applications . The structural diversity and wide range of biological activities of imidazopyridines make them promising candidates for future drug discovery and development .

Análisis Bioquímico

Biochemical Properties

2-chloro-3H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are involved in cell cycle regulation . The compound acts as an inhibitor of these enzymes, thereby affecting cell proliferation. Additionally, 2-chloro-3H-imidazo[4,5-c]pyridine interacts with GABA_A receptors, acting as a positive allosteric modulator

Cellular Effects

The effects of 2-chloro-3H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis and inhibit cell proliferation by disrupting the cell cycle . It also affects cell signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis . Furthermore, 2-chloro-3H-imidazo[4,5-c]pyridine influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-chloro-3H-imidazo[4,5-c]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDKs and Aurora kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with GABA_A receptors involves binding to a specific allosteric site, enhancing the receptor’s response to GABA and increasing chloride ion influx . This results in hyperpolarization of the neuronal membrane and reduced neuronal excitability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-3H-imidazo[4,5-c]pyridine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 2-chloro-3H-imidazo[4,5-c]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in adaptive cellular responses, such as upregulation of drug efflux pumps, which can reduce the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 2-chloro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

2-chloro-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, potentially impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-chloro-3H-imidazo[4,5-c]pyridine is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, the compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, 2-chloro-3H-imidazo[4,5-c]pyridine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of 2-chloro-3H-imidazo[4,5-c]pyridine is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 2-chloro-3H-imidazo[4,5-c]pyridine to specific subcellular compartments, enhancing its efficacy. For example, phosphorylation of the compound can influence its binding affinity to target proteins and its overall activity.

Propiedades

IUPAC Name |

2-chloro-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKFCDIBTRVSQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)